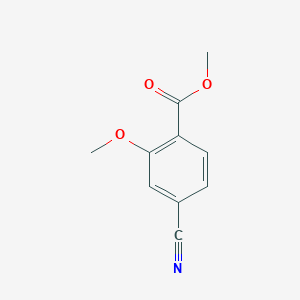

Methyl 4-cyano-2-methoxybenzoate

Vue d'ensemble

Description

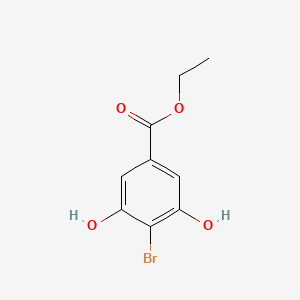

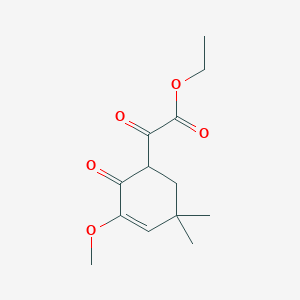

“Methyl 4-cyano-2-methoxybenzoate” is a chemical compound with the CAS Number: 406719-76-4 . It has a molecular weight of 191.19 and its IUPAC name is this compound .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, it’s known that carboxylate derivatives like this can be used as intermediates in organic synthesis .Molecular Structure Analysis

The molecular formula of “this compound” is C10H9NO3 . The InChI key, which is a unique identifier for the compound, is JFCISGMVSHCQBL-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a dry room at normal temperature .Applications De Recherche Scientifique

Synthesis Approaches

The synthesis of methyl 4-cyano-2-methoxybenzoate involves multiple steps, starting from basic aromatic compounds. A specific synthesis approach includes bromination, hydrolysis, cyanidation, methoxylation, followed by esterification to achieve high purity and yield of the target compound (Chen Bing-he, 2008). This process underlines the compound's synthesis flexibility and chemical reactivity, which can be tailored for various applications in scientific research.

Thermochemical Studies

Thermochemical properties, such as combustion and vaporization enthalpies, have been experimentally and computationally determined for methyl 2- and 4-methoxybenzoates. These studies offer insights into the structural and thermochemical characteristics, supporting their use in materials science and chemical engineering applications (H. Flores et al., 2019).

Biochemical and Pharmaceutical Research

Antimicrobial and Preservative Properties

Methyl 4-hydroxybenzoate, closely related to the target compound, showcases antimicrobial capabilities, making it a potential candidate for use as a preservative in cosmetics, drugs, and food products. Its structural analysis reveals extensive intermolecular hydrogen bonding, which could be key to its functional properties (Abeer A. Sharfalddin et al., 2020).

Environmental Applications

Photostabilization and Photoprotection

Methyl salicylate and related compounds, such as methyl 2-methoxybenzoate, have been studied for their ability to generate and quench singlet molecular oxygen, a property that can be exploited in photostabilization and protection of materials against photo-induced degradation. This capability highlights the potential use of this compound and its derivatives in developing more effective photoprotective agents (A. Soltermann et al., 1995).

Advanced Material Science

Esterification and Transesterification Processes

The compound's derivatives, including long-chain alkyl benzoates, can be synthesized through lipase-catalyzed transesterification, indicating its relevance in producing lipophilic compounds for various applications in material science and biotechnology (K. Vosmann et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements associated with it are P280 (wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Mode of Action

It is known that the compound can participate in various organic reactions such as esterification, condensation, and amination .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier .

Action Environment

Methyl 4-cyano-2-methoxybenzoate is stable at room temperature and should be stored in a cool, dry place, away from sources of ignition and oxidizing agents . It is slightly soluble in water and soluble in organic solvents such as ethanol and chloroform . The compound may irritate the respiratory system and mucous membranes, and should be handled in a well-ventilated area to avoid inhalation of its vapors .

Analyse Biochimique

Biochemical Properties

Methyl 4-cyano-2-methoxybenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain cytochrome P450 enzymes, such as CYP1A2, which are involved in the metabolism of drugs and other xenobiotics . The interaction between this compound and these enzymes is primarily through binding to the active site, leading to enzyme inhibition. This inhibition can affect the metabolic pathways of other compounds, making it a valuable tool in studying enzyme functions and drug interactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits cytotoxic effects on certain cancer cell lines, such as HeLa cells, by inducing apoptosis and inhibiting cell proliferation . This compound also affects cell signaling pathways, including the hedgehog signaling pathway, which is crucial for cell growth and differentiation . Additionally, this compound can alter gene expression and cellular metabolism, leading to changes in cellular function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation. For example, its binding to cytochrome P450 enzymes results in the inhibition of their catalytic activity . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell cycle progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature when stored in a sealed, dry environment . Its stability can be affected by factors such as light, temperature, and pH. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interaction with cytochrome P450 enzymes and other metabolic pathways . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by other enzymes. The compound can also affect metabolic flux and metabolite levels by inhibiting specific enzymes involved in metabolic pathways . This makes it a valuable tool for studying metabolic processes and enzyme functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters and binding proteins . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . The distribution of this compound within the body can influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . In these compartments, this compound can interact with enzymes and proteins, leading to localized effects on cellular processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

methyl 4-cyano-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-5-7(6-11)3-4-8(9)10(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCISGMVSHCQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1465981.png)

![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)

![5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol](/img/structure/B1465994.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)

![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)